ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate
Description
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core with a ketone group at position 3 and an ester moiety at position 5. Its synthesis typically involves condensation reactions between substituted amines and precursors under acidic or reflux conditions, as exemplified by derivatives in and –6 .
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-8-10(5-7)14-6-9-11(8)15-16-12(9)17/h3-6H,2H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYWQNWJHLUOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C3C(=C2C=C1)NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Friedländer Condensation: This step involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst to form a quinoline derivative.
Cyclization: The quinoline derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate exhibits a range of biological activities:
Anticancer Properties
Several studies have reported the anticancer potential of pyrazoloquinolines. This compound has shown promising results against various cancer cell lines. Its mechanism is believed to involve the inhibition of specific kinases associated with cancer progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Research indicates that compounds related to this compound possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, indicating its potential use in treating infections caused by resistant pathogens .
Case Studies
- Anticancer Activity : In a study published in Molecules, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations .
- Anti-inflammatory Mechanism : A detailed investigation into its anti-inflammatory effects revealed that the compound could significantly reduce the levels of inflammatory markers in vitro and in vivo models. This suggests its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
- Substituents: Phenyl (C₆H₅) at position 2, quinolin-3-yl at position 3.
- Properties : Melting point (mp) 248–251°C, yield 84%, orange crystals .
- Elemental Analysis : C 70.09%, H 4.41%, N 13.69% (matches calculated values) .
Ethyl 3-Oxo-2-phenyl-5-(prop-1-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6c)
- Substituents : Phenyl at position 2, n-propyl (C₃H₇) at position 4.
- Properties : mp 212–214°C, yield 89%, red crystals .
- Trends: Bulkier substituents (e.g., quinolin-3-yl) correlate with higher melting points compared to alkyl groups (propyl), likely due to enhanced π-π stacking .
Ethyl 3-Oxo-2,5-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7a)
- Substituents : Phenyl groups at positions 2 and 5.
- Properties : mp 280–281°C, yield 56%, orange crystals .
- Significance: Diphenyl substitution increases rigidity, raising the melting point significantly compared to mono-substituted analogs .
Table 1: Comparison of Pyrazoloquinoline Derivatives
| Compound | Substituents (Positions 2 and 5) | mp (°C) | Yield (%) | Crystal Color |
|---|---|---|---|---|
| 7f | Phenyl, quinolin-3-yl | 248–251 | 84 | Orange |
| 6c | Phenyl, propyl | 212–214 | 89 | Red |
| 7a | Phenyl, phenyl | 280–281 | 56 | Orange |
Heterocyclic Variations
Oxadiazoloquinoline Derivatives
- Example: Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide (3) .
- Key Features : Oxadiazolo ring replaces pyrazolo, with a nitro oxide group.
- Synthesis : Pyrolysis of azido-nitro precursors followed by acid hydrolysis .
- Implications : Electron-withdrawing oxadiazolo groups may enhance metabolic stability but reduce solubility compared to pyrazolo analogs.
Quinoxaline-Fused Derivatives
- Example: Ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates .
- Key Features: Quinoxaline core fused with pyrido and ester groups.
- Applications: Reported antitumor and antimicrobial activities due to structural similarity to fluoroquinolones .
Fluoroquinolone Derivatives
Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
- Key Features : Thiazeto ring (sulfur-containing) and piperazinyl group .
- Properties : Molecular weight 377.4, LogP 2.7, high topological polar surface area (87.2 Ų) .
- Significance : Piperazinyl groups enhance water solubility and antibacterial efficacy, while fluorine increases membrane permeability .
Table 2: Heterocyclic and Fluoroquinolone Comparisons
Biological Activity
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of pyrazoloquinoline derivatives. Its molecular formula is with a molecular weight of approximately 246.25 g/mol. The structure features a fused pyrazole and quinoline system, which contributes to its unique pharmacological properties.
1. Anticancer Activity
Research has highlighted the anticancer potential of pyrazoloquinoline derivatives. This compound exhibits inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds within this class can induce apoptosis in human tumor cells and inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.39 | Aurora-A kinase inhibition |
| NCI-H460 | 0.03 | Induction of apoptosis |
| HCT116 | 1.6 | Cell cycle arrest at SubG1/G1 phase |
The above data illustrates the compound's potency against different cancer types, emphasizing its potential as a therapeutic agent.
2. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. A study evaluated its effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound inhibited NO production and downregulated inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Ethyl derivative | 0.39 | Inhibition of NO production |
| Control | - | Standard anti-inflammatory agent |
This suggests that derivatives like ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline can be effective in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazoloquinolines:
- Anti-inflammatory Effects : A study published in Molecules reported that specific derivatives exhibited potent anti-inflammatory effects by inhibiting NO production in macrophages, indicating their potential for treating inflammatory conditions .
- Cytotoxicity Against Cancer Cells : Research indicated that certain pyrazolo[4,3-c]quinolines showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It is suggested that the compound can modulate receptor activity influencing various biochemical pathways relevant to disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
